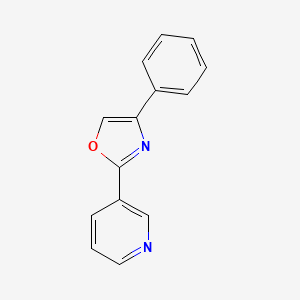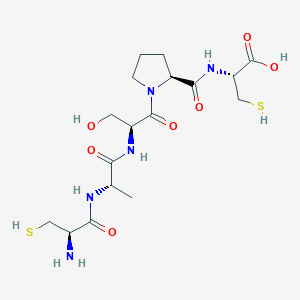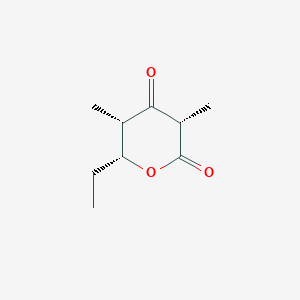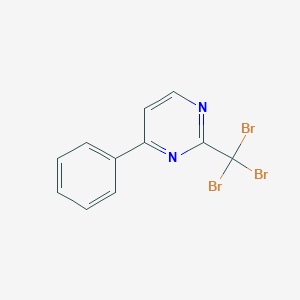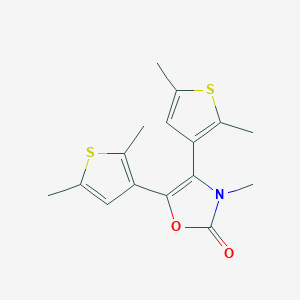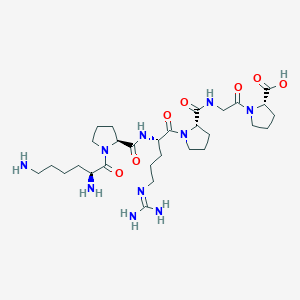
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline is a complex peptide compound It is composed of several amino acids, including lysine, proline, ornithine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are commonly used to streamline the process and ensure consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and proline.
Reduction: This reaction can reduce disulfide bonds if present in the peptide structure.
Substitution: This reaction can involve the replacement of specific amino acids or functional groups within the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of hydroxyproline, while reduction may lead to the cleavage of disulfide bonds, resulting in a linear peptide.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: It is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: It is used in the development of novel biomaterials and as a standard in analytical techniques such as mass spectrometry.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline can be compared with other similar peptide compounds, such as:
- L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Valyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Tryptophyl-L-asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
These compounds share similar structural features but differ in their amino acid composition and sequence, which can influence their biological activity and applications. The uniqueness of this compound lies in its specific sequence and the presence of the diaminomethylidene group, which can confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
396080-56-1 |
|---|---|
Molekularformel |
C29H50N10O7 |
Molekulargewicht |
650.8 g/mol |
IUPAC-Name |
(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H50N10O7/c30-12-2-1-7-18(31)26(43)38-15-5-10-21(38)25(42)36-19(8-3-13-34-29(32)33)27(44)39-16-4-9-20(39)24(41)35-17-23(40)37-14-6-11-22(37)28(45)46/h18-22H,1-17,30-31H2,(H,35,41)(H,36,42)(H,45,46)(H4,32,33,34)/t18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
GZXBWXCAIMNZPU-YFNVTMOMSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



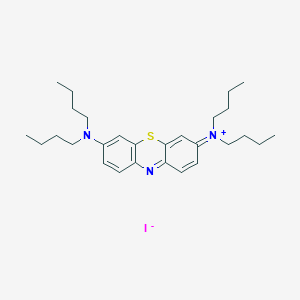
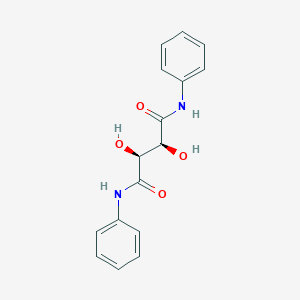
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
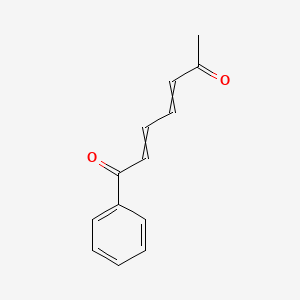
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
